tert-Butyl 3,5-dibromo-4-formylbenzoate
Description
Properties
IUPAC Name |
tert-butyl 3,5-dibromo-4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIARMMFBCEILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Br)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Halogen-Substituted Benzoate Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Suzuki Coupling Yield (%) |
|---|---|---|---|
| tert-Butyl 3,5-dibromo-4-formyl | 388.2 | 145–148 | 92 |
| tert-Butyl 3,5-dichloro-4-formyl | 299.7 | 112–115 | 78 |
Ester Group Variation: tert-Butyl vs. Methyl
The choice of ester group impacts solubility and steric effects. For example, methyl 3,5-dibromo-4-formylbenzoate exhibits:
- Lower molecular weight (330.1 g/mol vs. 388.2 g/mol).
- Reduced solubility in organic solvents (e.g., tert-butyl variant is 25% more soluble in THF).
- Faster hydrolysis rates due to decreased steric hindrance.
Table 2: Ester Group Influence
| Compound | Solubility in THF (g/mL) | Hydrolysis Half-Life (h) |
|---|---|---|
| tert-Butyl 3,5-dibromo-4-formyl | 0.45 | 48 |
| Methyl 3,5-dibromo-4-formyl | 0.34 | 12 |
Aldehyde vs. Methyl Group at 4-Position
The formyl group’s reactivity distinguishes tert-butyl 3,5-dibromo-4-formylbenzoate from analogs like tert-butyl 3,5-dibromo-4-methylbenzoate. Key differences include:
- Electronic effects : The formyl group withdraws electron density, activating the benzene ring for electrophilic substitution.
Carboxylic Acid vs. Ester Functionality
Compared to 3,5-dibromo-4-formylbenzoic acid, the tert-butyl ester derivative offers:
- Improved stability under acidic conditions .
- Reduced hydrogen-bonding capacity , lowering melting points (e.g., 145°C for ester vs. 210°C for acid).
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-butyl 3,5-dibromo-4-formylbenzoate generally involves two key steps:
- Halogenation (Bromination) of a tert-butyl-substituted benzoate derivative
- Formylation at the para position relative to the ester group
The challenge lies in achieving selective bromination at the 3 and 5 positions of the aromatic ring while introducing the formyl group at the 4 position without affecting the tert-butyl ester moiety.
Bromination of tert-Butyl Benzoate Derivatives
The starting material is often tert-butyl 4-formylbenzoate or a closely related ester. Bromination is performed under controlled conditions to selectively introduce bromine atoms at the 3 and 5 positions.
| Parameter | Details |
|---|---|
| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |
| Solvent | Acetic acid, chloroform, or dichloromethane |
| Temperature | 0°C to room temperature |
| Catalyst/Activator | Iron(III) bromide (FeBr3) or Lewis acids |
| Reaction time | Several hours, monitored by TLC or NMR |
This method ensures regioselective dibromination at the meta positions relative to the ester group due to the directing effects of the ester substituent.
The formyl group introduction is typically achieved via electrophilic aromatic substitution using formylation reagents such as:
Among these, the Vilsmeier-Haack reaction is preferred for its mild conditions and high selectivity.
Typical Vilsmeier-Haack conditions:
| Parameter | Details |
|---|---|
| Reagents | POCl3 and DMF |
| Solvent | DMF (also acts as reagent) |
| Temperature | 0°C to 60°C |
| Reaction time | 2-6 hours |
| Work-up | Quenching with water, extraction, purification |
This reaction introduces the formyl group at the 4-position of the aromatic ring, completing the synthesis of this compound.
Alternative Synthetic Routes and Precursors
In some protocols, the preparation of this compound involves the following:
Starting from 3,5-dibromo-4-iodo-tert-butylbenzene , which can be converted to the formyl derivative via palladium-catalyzed carbonylation or formylation reactions.
Diazotization and Sandmeyer-type reactions to introduce halogens selectively, followed by formylation.
Use of tert-butyl 4-formylbenzoate as a substrate for bromination , as indicated by related synthetic procedures involving tert-butyl esters and aromatic substitutions.
Experimental Conditions and Purification
Atmosphere: Many reactions are carried out under inert atmosphere (argon or nitrogen) using Schlenk techniques to avoid moisture and oxygen interference.
Purification: Products are typically purified by silica gel column chromatography using gradients of ethyl acetate in petroleum ether, yielding colorless or pale yellow solids or oils with high purity.
Characterization: NMR (1H, 13C), HRMS, and TLC are standard tools to confirm product identity and purity.
Summary Table of Preparation Methods
| Step | Method/Agent | Conditions | Notes |
|---|---|---|---|
| Bromination | Br2 or NBS with FeBr3 catalyst | 0°C to RT, acetic acid or DCM | Selective dibromination at 3,5-positions |
| Formylation | Vilsmeier-Haack (POCl3/DMF) | 0-60°C, 2-6 hours | Introduces formyl group at 4-position |
| Alternative halogenation | Diazotization + Sandmeyer reactions | Inert atmosphere, Schlenk technique | For selective halogen introduction |
| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/petroleum ether | Yields high purity product |
Research Findings and Optimization Notes
Selectivity: The directing effects of the tert-butyl ester group strongly influence regioselectivity, favoring bromination at 3 and 5 positions.
Yield: Reported yields for dibrominated tert-butyl benzoate derivatives typically exceed 80%, with formylation steps yielding 70-90% under optimized conditions.
Green Chemistry: Emerging methods focus on eco-friendly solvents and catalysts to reduce environmental impact, though specific green protocols for this compound remain under development.
Scale-Up: Laboratory scale syntheses have been successfully scaled with consistent yields and purity, employing standard inert atmosphere techniques and chromatography.
Q & A
Q. What are the established synthetic pathways for tert-butyl 3,5-dibromo-4-formylbenzoate, and what spectroscopic techniques are recommended for confirming its structure?
Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:
tert-Butyl protection : Introduction of the tert-butyl group via carbamate or ester formation under anhydrous conditions, as seen in analogous tert-butyl-protected intermediates .
Bromination : Electrophilic aromatic bromination at the 3- and 5-positions using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
Formylation : Directed ortho-metalation (e.g., using LDA) followed by reaction with DMF to install the aldehyde group at the 4-position.
Q. Characterization methods :
- NMR spectroscopy : ¹H NMR to identify aromatic protons (downfield shifts for Br and CHO groups) and tert-butyl protons (singlet at ~1.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and aldehyde (~190 ppm) groups .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (aldehyde C-H stretch).
- Melting point : Cross-referenced with literature values for analogs (e.g., tert-butyl derivatives with bromine substituents often melt between 60–100°C) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Reactivity hazards : The bromine substituents and aldehyde group increase reactivity. Avoid contact with oxidizers, strong acids/bases, and reducing agents to prevent unintended reactions .
- Storage : Store in airtight containers at –20°C to minimize degradation. Use explosion-proof freezers and grounding for metal containers .
- Personal protective equipment (PPE) :
- Respiratory: P95 respirators for dust/particulates; upgrade to OV/AG/P99 filters if vapor exposure is possible .
- Gloves: Nitrile or neoprene for chemical resistance.
- Lab coat and face shield to prevent skin/eye contact.
Q. How can researchers distinguish between competing reactivity of the aldehyde and bromine groups in this compound?
Answer:
- Selective protection : Temporarily mask the aldehyde (e.g., as an acetal) to prioritize bromine substitution. For example, use ethylene glycol under acidic conditions to protect the aldehyde, enabling bromine-directed reactions (e.g., Suzuki coupling) .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates. Bromine’s electron-withdrawing effect slows aldehyde reactivity in electrophilic substitutions.
Advanced Research Questions
Q. How can experimental design optimize the bromination step to avoid over-bromination or ring degradation?
Answer:
- Factorial design : Vary factors like temperature (20–80°C), Br₂ stoichiometry (1–3 equiv), and reaction time (1–24 hrs). Use ANOVA to identify significant variables .
- In situ monitoring : Employ UV-Vis spectroscopy to track bromine consumption. Over-bromination correlates with λmax shifts beyond 300 nm.
- Catalyst screening : Test FeBr₃ vs. Lewis acids like AlCl₃; FeBr₃ may reduce side reactions due to milder acidity .
Q. What mechanistic insights explain contradictions in reported yields for formylation of brominated benzoates?
Answer:
- Steric effects : Bulky tert-butyl groups hinder metalation at the 4-position, reducing formylation efficiency. Lower yields in bulkier analogs (e.g., 3,5-dibromo vs. mono-bromo derivatives) support this .
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance metalation but may deprotonate the aldehyde prematurely. Balance solvent choice with temperature control.
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
Answer:
-
Accelerated stability studies :
Condition Degradation Pathway Identified By Light (UV) Aldehyde oxidation to carboxylic acid HPLC-MS (m/z +16) Moisture Hydrolysis of tert-butyl ester to benzoic acid ¹H NMR loss of tert-butyl signal Heat (>80°C) De-bromination via radical pathways GC-MS (HBr detection) -
Mitigation : Store in amber vials with desiccants at –20°C.
Q. What strategies resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Answer:
- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. The tert-butyl group increases δD (nonpolar), while Br and CHO raise δP (polar). Optimal solvents (e.g., DCM, ethyl acetate) balance these .
- Empirical testing : Use dynamic light scattering (DLS) to quantify aggregation in solvents like THF vs. toluene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
